molecular formula C15H16N2O2 B5254947 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B5254947
M. Wt: 256.30 g/mol
InChI Key: LINPKBOAEIXEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is an organic compound that features a phenoxy group substituted with a methyl group and an acetamide group linked to a pyridine ring

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-12-4-2-3-5-14(12)19-11-15(18)17-10-13-6-8-16-9-7-13/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINPKBOAEIXEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-pyridinemethanamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methyl group on the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridine groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenoxy group and a pyridine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.